5-Bromo-2-butoxy-3-methoxypyridine
Description
5-Bromo-2-butoxy-3-methoxypyridine is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol.
Properties
IUPAC Name |
5-bromo-2-butoxy-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-4-5-14-10-9(13-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONIFJVBPLRVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745076 | |
| Record name | 5-Bromo-2-butoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-56-0 | |
| Record name | 5-Bromo-2-butoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-3-methoxypyridine typically involves the bromination of 2-butoxy-3-methoxypyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-butoxy-3-methoxypyridine derivatives with various functional groups can be obtained.
Oxidation Products: Oxidation can yield products such as this compound N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of 2-butoxy-3-methoxypyridine or other dehalogenated compounds.
Scientific Research Applications
5-Bromo-2-butoxy-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The butoxy and methoxy groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: This compound lacks the butoxy group, which affects its solubility and reactivity compared to 5-Bromo-2-butoxy-3-methoxypyridine.
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine:
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine:
Uniqueness: this compound is unique due to the presence of both butoxy and methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its potential biological activities and applications in various fields of research.
Biological Activity
5-Bromo-2-butoxy-3-methoxypyridine (CAS No. 1346809-56-0) is a synthetic organic compound with the molecular formula C10H14BrNO2. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both bromine and methoxy groups, enhances its reactivity and solubility, making it a valuable candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Inhibition of Breast Cancer Cell Line
In a recent study, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:
Table 2: Effect on MCF-7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The biological activity of brominated compounds like this compound is often attributed to their ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways and gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. Its molecular weight (260.13 g/mol) allows for efficient cellular uptake, which is crucial for its biological efficacy.
Absorption and Distribution
Studies indicate that the compound can be absorbed through oral administration, with significant bioavailability observed in animal models. The distribution pattern shows accumulation in liver and kidney tissues, which may correlate with its observed toxicity in high doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
